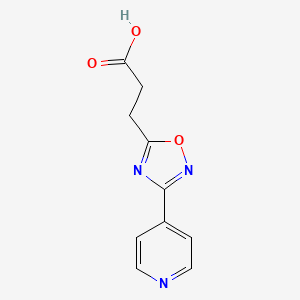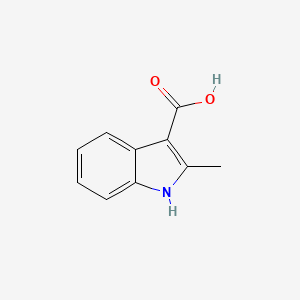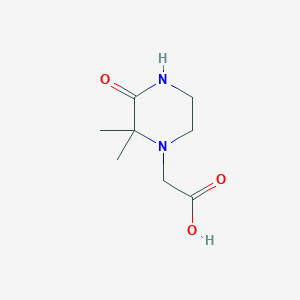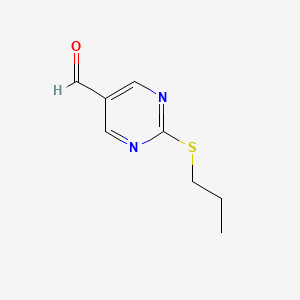
3-(N-苄基氨基羰基)苯基硼酸
描述
3-(N-Benzylaminocarbonyl)phenylboronic acid, commonly referred to as 3-BAPB, is an organic compound used in many scientific research applications. It is a boronic acid derivative that can be used for a variety of purposes, such as synthesis, catalysis, and biochemistry. 3-BAPB is a useful reagent for the synthesis of various compounds, including pharmaceuticals, and it can be used to study the mechanism of action of certain compounds. Additionally, 3-BAPB has been found to have biochemical and physiological effects, making it a valuable tool for laboratory experiments.
科学研究应用
葡萄糖敏感水凝胶
3-(N-苄基氨基羰基)苯基硼酸: 用于创建葡萄糖敏感水凝胶。 这些水凝胶旨在对葡萄糖水平的变化做出反应,使其成为糖尿病管理中胰岛素输送系统的潜在候选者 。水凝胶中的动态共价键允许根据葡萄糖水平的升高,以受控方式释放降血糖药物,例如胰岛素。
自修复聚合物
该化合物形成动态共价键的能力也有助于开发自修复聚合物 。这些材料可以在损坏后自我修复,这对于延长各种产品的寿命和减少浪费非常有利。
药物发现
苯基硼酸,包括3-(N-苄基氨基羰基)苯基硼酸,以其在药物发现中的应用而闻名。 它们可用作合成各种药物化合物的构建单元.
催化
在有机合成中,3-(N-苄基氨基羰基)苯基硼酸可以作为催化剂,特别是在铃木-宫浦偶联反应等反应中,该反应形成构建复杂有机分子至关重要的碳-碳键.
生物医学界面应用
由于其生物相容性和官能团,3-(N-苄基氨基羰基)苯基硼酸可以整合到生物医学界面中。 这包括需要扩散控制并保持恒定温度和湿度的伤口敷料等应用 .
纳米技术
该化合物的结构允许创建纳米和微凝胶,由于它们对外部刺激的更快响应,已证明在生物医学应用中有效 .
化学修饰
连接到3-(N-苄基氨基羰基)苯基硼酸中羰基的苄胺基提供了一个官能团,该官能团可以进行进一步的化学修饰,扩展其在各种化学反应中的效用.
传感和检测
苯基硼酸可以被修饰以创建用于检测各种生物和化学物质的传感器。 硼酸部分与二醇和其他官能团相互作用,这可以被利用来设计选择性传感器.
作用机制
Target of Action
Mode of Action
The compound contains a boronic acid moiety, which is known to form reversible covalent bonds with hydroxyl groups in biological targets. This interaction can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(N-Benzylaminocarbonyl)phenylboronic acid . For instance, the compound’s stability and reactivity can be affected by factors such as pH and temperature. Furthermore, the presence of other molecules that can interact with the boronic acid moiety could influence the compound’s efficacy.
安全和危害
生化分析
Biochemical Properties
3-(N-Benzylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The interaction between 3-(N-Benzylaminocarbonyl)phenylboronic acid and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of 3-(N-Benzylaminocarbonyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and context. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(N-Benzylaminocarbonyl)phenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, this compound has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 3-(N-Benzylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, such as serine proteases, and forming a covalent adduct with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to inhibition of enzyme activity. Additionally, 3-(N-Benzylaminocarbonyl)phenylboronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through non-covalent interactions, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(N-Benzylaminocarbonyl)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable at room temperature, but its stability can be influenced by factors such as pH and temperature. Over time, 3-(N-Benzylaminocarbonyl)phenylboronic acid may undergo hydrolysis, leading to the formation of degradation products that can affect its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3-(N-Benzylaminocarbonyl)phenylboronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, 3-(N-Benzylaminocarbonyl)phenylboronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
3-(N-Benzylaminocarbonyl)phenylboronic acid is involved in various metabolic pathways, including those related to enzyme inhibition and carbohydrate metabolism. This compound can interact with enzymes such as serine proteases and glycosidases, leading to alterations in metabolic flux and metabolite levels. Additionally, 3-(N-Benzylaminocarbonyl)phenylboronic acid can be metabolized by cellular enzymes, resulting in the formation of metabolites that can further influence its biochemical activity .
Transport and Distribution
The transport and distribution of 3-(N-Benzylaminocarbonyl)phenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 3-(N-Benzylaminocarbonyl)phenylboronic acid can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical effects and toxicity .
Subcellular Localization
The subcellular localization of 3-(N-Benzylaminocarbonyl)phenylboronic acid is influenced by its interactions with cellular proteins and organelles. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through post-translational modifications and binding interactions. The subcellular localization of 3-(N-Benzylaminocarbonyl)phenylboronic acid can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .
属性
IUPAC Name |
[3-(benzylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c17-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLAQJSSJOSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390774 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625470-96-4 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)



